3-(1H-imidazol-4-yl)propan-1-ol hydrochloride
CAS No.: 152028-81-4
Cat. No.: VC21144859
Molecular Formula: C6H11ClN2O
Molecular Weight: 162.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 152028-81-4 |
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Molecular Formula | C6H11ClN2O |
Molecular Weight | 162.62 g/mol |
IUPAC Name | 3-(1H-imidazol-5-yl)propan-1-ol;hydrochloride |
Standard InChI | InChI=1S/C6H10N2O.ClH/c9-3-1-2-6-4-7-5-8-6;/h4-5,9H,1-3H2,(H,7,8);1H |
Standard InChI Key | LUMBYVQLUVKXEO-UHFFFAOYSA-N |
SMILES | C1=C(NC=N1)CCCO.Cl |
Canonical SMILES | C1=C(NC=N1)CCCO.Cl |
Introduction
Chemical Identity and Structure
3-(1H-Imidazol-4-yl)propan-1-ol hydrochloride (CAS: 152028-81-4) is the hydrochloride salt of 3-(1H-imidazol-4-yl)propan-1-ol (CAS: 49549-75-9). It features an imidazole ring with a three-carbon chain terminating in a hydroxyl group . The compound's structural elements include the five-membered heterocyclic imidazole ring containing two nitrogen atoms, a propyl chain linker, and a terminal hydroxyl group.
Chemical Identifiers
Parameter | Value |
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CAS Number | 152028-81-4 |
Molecular Formula | C₆H₁₁ClN₂O |
Molecular Weight | 162.62 g/mol |
IUPAC Name | 3-(1H-imidazol-5-yl)propan-1-ol;hydrochloride |
Synonyms | 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride; 3-(1H-Imidazol-5-yl)propan-1-ol hydrochloride; 1H-Imidazole-4-propanol, monohydrochloride |
The compound exists as the hydrochloride salt of its parent structure, which enhances its solubility in aqueous media while maintaining the core structural features that contribute to its biological activity .
Physical and Chemical Properties
The physical and chemical properties of 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride significantly influence its behavior in various applications and synthetic processes .
Chemical Reactivity
The chemical reactivity of 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride is governed by its functional groups:
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The imidazole ring can participate in various reactions typical of aromatic heterocycles, including electrophilic substitution reactions.
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The hydroxyl group can undergo oxidation reactions to form carbonyl compounds.
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The hydroxyl group can also participate in substitution reactions to form other functional derivatives.
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The hydrochloride moiety contributes to the compound's acid-base properties .
Biological Activity
Research suggests that 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride exhibits notable biological activities, particularly antifungal properties.
Antifungal Activity
The compound demonstrates activity against fungal pathogens, with Candida albicans being a primary target. The mechanism likely involves interference with ergosterol synthesis, a critical component of fungal cell membranes .
Imidazole derivatives, including this compound, can exhibit a range of activities including:
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Antibacterial
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Antimycobacterial
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Anti-inflammatory
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Antitumor
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Antidiabetic
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Anti-allergic
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Antipyretic
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Antiviral
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Antioxidant
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Anti-amoebic
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Antihelmintic
Structure-Activity Relationships
Structural modifications of imidazole derivatives, including changes to the position of substituents and functional groups, can significantly impact their biological activities. For instance, related compounds such as 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters have demonstrated enhanced antifungal properties compared to conventional antifungal agents like fluconazole .
Pharmacological Properties
The pharmacological profile of 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride is influenced by its chemical structure and physicochemical properties.
Mechanism of Action
The compound's mechanism likely involves:
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Interaction with fungal enzymes involved in ergosterol biosynthesis
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Disruption of fungal cell membrane integrity
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Interference with essential metabolic pathways in pathogenic organisms
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, general properties can be inferred:
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The compound's high water solubility (due to the hydrochloride salt) likely facilitates absorption
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Distribution may be influenced by the compound's moderate lipophilicity
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Metabolism may occur through oxidation of the hydroxyl group or modifications to the imidazole ring
Research Applications
3-(1H-Imidazol-4-yl)propan-1-ol hydrochloride has several applications in scientific research and potential therapeutic development.
Chemical Research
In chemical research, the compound serves as:
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A building block for the synthesis of more complex molecules
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A model compound for studying the reactivity of imidazole derivatives
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A precursor for preparing various functionalized derivatives
Biological Research
In biological research, applications include:
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Investigation of antimicrobial mechanisms
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Study of structure-activity relationships among imidazole derivatives
Medicinal Chemistry
In medicinal chemistry, the compound serves as:
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A lead compound for developing novel therapeutic agents
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A tool for studying imidazole-based drug design
Comparison with Similar Compounds
To better understand the properties and potential applications of 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride, it is valuable to compare it with similar compounds.
Comparison with Structural Analogs
These structural differences significantly impact the compounds' biological activities, physicochemical properties, and potential applications.
Hazard Type | Hazard Statement | Category |
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Skin irritation | H315: Causes skin irritation | Warning |
Eye irritation | H319: Causes serious eye irritation | Warning |
Respiratory effects | H335: May cause respiratory irritation | Warning |
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